molecular formula C10H12F3N B3236482 4-Isopropyl-3-(trifluoromethyl)aniline CAS No. 1369792-85-7

4-Isopropyl-3-(trifluoromethyl)aniline

Cat. No. B3236482
CAS RN: 1369792-85-7
M. Wt: 203.20
InChI Key: ZTBHDUUIYYRHNH-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(trifluoromethyl)aniline, also known as ITFA, is a chemical compound with the molecular formula C10H11F3N. It is a highly versatile compound with a wide range of applications in scientific research.

Mechanism of Action

4-Isopropyl-3-(trifluoromethyl)aniline exerts its biological effects by interacting with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to a range of biochemical and physiological effects. For example, 4-Isopropyl-3-(trifluoromethyl)aniline has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
4-Isopropyl-3-(trifluoromethyl)aniline has been shown to have a range of biochemical and physiological effects in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, 4-Isopropyl-3-(trifluoromethyl)aniline has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These effects are thought to be mediated by the inhibition of monoamine oxidase and other molecular targets.

Advantages and Limitations for Lab Experiments

4-Isopropyl-3-(trifluoromethyl)aniline has several advantages as a research tool. It is a highly versatile compound that can be used in the synthesis of various compounds and materials. Additionally, 4-Isopropyl-3-(trifluoromethyl)aniline can be used as a fluorescent probe for the detection of biological molecules. However, 4-Isopropyl-3-(trifluoromethyl)aniline also has some limitations. It can be difficult to synthesize and purify, which can limit its availability for research. Furthermore, the mechanism of action of 4-Isopropyl-3-(trifluoromethyl)aniline is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-Isopropyl-3-(trifluoromethyl)aniline. One area of interest is the development of new drugs and agrochemicals based on 4-Isopropyl-3-(trifluoromethyl)aniline. Additionally, there is potential for the development of new materials and catalysts based on 4-Isopropyl-3-(trifluoromethyl)aniline. Further research is also needed to fully understand the mechanism of action of 4-Isopropyl-3-(trifluoromethyl)aniline and its potential therapeutic applications. Finally, there is potential for the development of new fluorescent probes based on 4-Isopropyl-3-(trifluoromethyl)aniline for the detection of biological molecules.

Scientific Research Applications

4-Isopropyl-3-(trifluoromethyl)aniline has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of new drugs, agrochemicals, and materials. 4-Isopropyl-3-(trifluoromethyl)aniline can also be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science. Furthermore, 4-Isopropyl-3-(trifluoromethyl)aniline can be used as a fluorescent probe for the detection of biological molecules.

properties

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBHDUUIYYRHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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